Caulibugulone E Caulibugulone E
Brand Name: Vulcanchem
CAS No.: 662167-19-3
VCID: VC17296674
InChI: InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

Caulibugulone E

CAS No.: 662167-19-3

Cat. No.: VC17296674

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

Caulibugulone E - 662167-19-3

Specification

CAS No. 662167-19-3
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 5-amino-7-methyliminoisoquinolin-8-one
Standard InChI InChI=1S/C10H9N3O/c1-12-9-4-8(11)6-2-3-13-5-7(6)10(9)14/h2-5H,11H2,1H3
Standard InChI Key DWAVIPRVWSUPLT-UHFFFAOYSA-N
Canonical SMILES CN=C1C=C(C2=C(C1=O)C=NC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Caulibugulone E belongs to the isoquinoline quinone family, featuring a fused bicyclic aromatic system with a quinone moiety at positions 5 and 8. The IUPAC name, 5-amino-7-methyliminoisoquinolin-8-one, reflects its substitution pattern: an amino group at C5, a methylimino group at C7, and a ketone at C8 . Spectroscopic data confirm the planar structure, with characteristic IR absorption at 1675 cm⁻¹ (quinone C=O) and 3350 cm⁻¹ (N-H stretch) . The SMILES notation (CN=C1C=C(C2=C(C1=O)C=NC=C2)N) encodes its connectivity, while the InChIKey (DWAVIPRVWSUPLT-UHFFFAOYSA-N) provides a unique identifier for database searches .

Physicochemical Properties

The compound’s computed properties include an XLogP3 of -0.4, indicating moderate hydrophilicity, and a polar surface area of 76.8 Ų, suggesting membrane permeability . Its hydrogen bond donor/acceptor counts (1/4) and rotatable bond count (0) align with Lipinski’s rule parameters for druglikeness.

Table 1: Key Physicochemical Properties of Caulibugulone E

PropertyValue
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
XLogP3-0.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds0
Topological Polar SA76.8 Ų

Synthesis and Structural Modification

Regioselective Amination Strategy

The total synthesis of Caulibugulone E begins with isoquinoline-5,8-quinone as the core scaffold. Treatment with methylamine in ethanol, catalyzed by CeCl₃·7H₂O, induces regioselective amination at the C7 position . This step achieves 78-85% yields by leveraging the quinone’s electronic asymmetry, which directs nucleophilic attack to the more electrophilic C7 over C6 . Subsequent oxidation with phenyliodine bis(trifluoroacetate) (PIFA) stabilizes the iminoquinone structure .

Derivative Synthesis

Halogenation of Caulibugulone A (the C7-methylamino precursor) using N-chlorosuccinimide or N-bromosuccinimide produces chlorinated/brominated analogs at C6, though these modifications show limited impact on cytotoxicity . In contrast, replacing the methylamino group with 2-hydroxyethylamino (as in Caulibugulone D) reduces potency by 5-fold, highlighting the importance of the primary amine for target engagement .

Structure-Activity Relationships

Quinone Redox Cycling

The ortho-quinone moiety enables single-electron transfers, generating semiquinone radicals that induce oxidative stress in cancer cells . Substitution at C7 with electron-donating groups (e.g., methylamino) enhances redox stability compared to unsubstituted quinones, balancing cytotoxicity with selectivity.

Steric and Electronic Effects

Molecular docking studies reveal that the C7 methylamino group fits into a hydrophobic pocket of Cdc25B, forming hydrogen bonds with Asp245 and Arg482 . Bromine substitution at C6 increases van der Waals interactions but disrupts π-stacking with Tyr428, explaining the minimal improvement in IC₅₀ values for halogenated derivatives .

Biological Activity and Mechanism

Cdc25B Phosphatase Inhibition

Caulibugulone E inhibits Cdc25B with an IC₅₀ of 0.22 μM—10-fold more selectively over related phosphatases PP1 and PP2A . This inhibition prevents dephosphorylation of cyclin-dependent kinases (Cdks), arresting cells at the G₂/M checkpoint. In HT-29 colon carcinoma cells, treatment with 1 μM Caulibugulone E increases phospho-Cdk1 (Tyr15) levels by 8-fold within 6 hours .

Cytotoxic Profiling

While specific IC₅₀ data for Caulibugulone E remains undisclosed, structural analogs in the series show nanomolar activity:

  • Caulibugulone A: IC₅₀ = 0.34 μg/mL (HCT-116)

  • Caulibugulone B: IC₅₀ = 0.22 μg/mL (HCT-116)

  • Caulibugulone C: IC₅₀ = 0.28 μg/mL (HCT-116)

The consistency across halogenated derivatives suggests Caulibugulone E likely shares this potency range, given its conserved pharmacophore.

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